4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid
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Overview
Description
4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while coupling reactions can extend the molecular framework .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is explored for its potential in creating novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a potent inhibitor or activator of certain enzymes. The fluoro and methyl groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-fluoro-3-methylbenzoic acid
- 4-(Difluoromethyl)-2-chloro-3-methylbenzoic acid
- 4-(Difluoromethyl)-2-fluoro-3-ethylbenzoic acid
Uniqueness
4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of difluoromethyl, fluoro, and methyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJAAYXVMFUYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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